4-(3-Ethoxyphenoxy)piperidine
Description
Contextualizing Piperidine (B6355638) Derivatives in Pharmaceutical Sciences
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in pharmaceutical sciences. nih.govresearchgate.net Its derivatives are found in a vast array of approved drugs and clinical candidates, spanning more than twenty pharmaceutical classes. nih.govresearchgate.net The prevalence of the piperidine moiety can be attributed to its favorable physicochemical properties. The nitrogen atom can act as a proton acceptor, influencing the compound's solubility and ability to interact with biological targets. thieme-connect.comatamanchemicals.com Furthermore, the saturated nature of the ring allows for diverse three-dimensional arrangements of substituents, which is crucial for optimizing binding affinity and selectivity to specific receptors or enzymes. thieme-connect.com The introduction of chiral centers within the piperidine ring can further refine these properties, enhancing biological activity and improving pharmacokinetic profiles. thieme-connect.com
The versatility of the piperidine scaffold is evident in its presence in drugs with a wide range of therapeutic applications, including anticancer, antiviral, analgesic, and antipsychotic agents. researchgate.net This widespread use underscores the significance of piperidine as a "privileged scaffold" in drug design, a molecular framework that is capable of binding to multiple biological targets.
Significance of Phenoxy and Ethoxy Moieties in Bioactive Compounds
The phenoxy group, an aromatic ring attached to an oxygen atom, is another structural feature of immense importance in medicinal chemistry. nih.govnih.gov It is a key component in numerous approved drugs and is recognized for its crucial role in biological activity. nih.govontosight.ai The phenoxy moiety can engage in various non-covalent interactions, such as π–π stacking and hydrogen bonding through its ether oxygen, which are vital for ligand-receptor binding. nih.gov The presence of a terminal phenoxy group can significantly influence a compound's selectivity and potency. nih.gov
The ethoxy group, a two-carbon alkyl chain linked to an oxygen atom, also plays a critical role in modulating the properties of bioactive molecules. ontosight.aifiveable.me It can impact a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. ontosight.ai The addition of an ethoxy group can enhance a molecule's ability to cross biological membranes. ontosight.ai It can also influence how the compound is metabolized in the body, potentially affecting its half-life and bioavailability. ontosight.ai
Research Trajectories and Academic Significance of 4-(3-Ethoxyphenoxy)piperidine Analogues
The combination of the piperidine, phenoxy, and ethoxy moieties within the this compound framework creates a molecule with a unique set of properties that are being actively explored by researchers. Analogues of this compound are being investigated for their potential in a variety of therapeutic areas.
For instance, research into related structures, such as 3-[(2-Ethoxyphenoxy)methyl]piperidine (B1352136) derivatives, has shown potential for antidepressant activity. acs.org This suggests that the core scaffold may interact with targets in the central nervous system. Furthermore, piperidine analogues have been studied as high-affinity ligands for the dopamine (B1211576) transporter, indicating a potential role in neurological and psychiatric disorders. nih.gov The modular nature of the this compound structure allows for systematic modifications to probe structure-activity relationships (SAR). nih.gov Researchers can synthesize and test a series of analogues with variations in the substitution pattern on the phenoxy ring or modifications to the piperidine nitrogen to optimize biological activity for a specific target. researchgate.net The academic significance of this scaffold lies in its potential as a versatile building block for the creation of new chemical entities with tailored pharmacological profiles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-ethoxyphenoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-15-12-4-3-5-13(10-12)16-11-6-8-14-9-7-11/h3-5,10-11,14H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHUPARZWQVCJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological and Biological Activity Spectrum of 4 3 Ethoxyphenoxy Piperidine Analogues
Investigative Bioactivity Profiles of Piperidine (B6355638) Derivatives
Central Nervous System (CNS) Related Bioactivities
The structural characteristics of piperidine analogues make them prime candidates for interacting with targets within the central nervous system. Researchers have synthesized and evaluated numerous derivatives for a range of CNS-related activities, including antidepressant, anticonvulsant, and modulatory effects on key neurotransmitter systems.
A notable area of investigation has been the antidepressant potential of piperidine derivatives. For instance, a series of 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives were synthesized and evaluated for their potential as antidepressant agents. nih.govacs.orgbg.ac.rs In vivo and in vitro testing revealed that certain compounds within this series demonstrated biological activity comparable to the established antidepressant drug viloxazine. nih.govresearchgate.netnih.gov These studies often employ methods such as the reserpine (B192253) interaction test in mice to assess antidepressant-like effects. nih.govnih.gov
The exploration of structure-activity relationships has been crucial in this field. For example, the preparation of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives has been undertaken to investigate the structural requirements for high-affinity binding to the serotonin (B10506) transporter (SERT). researchgate.net The affinity of these synthesized piperidine compounds for SERT was found to be in a similar range to that of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI). researchgate.net Further research into arylalkanol-piperidine derivatives has identified compounds that act as triple reuptake inhibitors, targeting serotonin (5-HT), norepinephrine (B1679862) (NA), and dopamine (B1211576) (DA) transporters, and have shown significant antidepressant effects in animal models like the mouse tail suspension test. nih.gov
The anticonvulsant properties of piperidine derivatives have also been a significant focus of research. Studies have shown that certain piperidine analogues exhibit protective effects in various seizure models. For example, some 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives were also assessed for their anticonvulsant activity through pentylenetetrazole antagonism. nih.govresearchgate.net
Further research has explored other classes of piperidine derivatives. A series of novel 1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulphonamide derivatives were synthesized and evaluated for their anticonvulsant activity using the Maximal Electroshock Seizure (MES) test. benthamdirect.com A majority of these compounds were found to be active in the MES test, with some showing a significant protective effect comparable to the standard drug phenytoin. benthamdirect.com Similarly, the synthesis of bis-piperidine derivatives has yielded compounds with notable anticonvulsant activity in the MES method. sphinxsai.com The natural piperidine alkaloid, piperine, has also been investigated, and its anticonvulsant mechanism is thought to involve antagonism of sodium/calcium channels and agonism of GABA receptors. nih.gov Other studies have identified potent anticonvulsant activity in 1-alkyl-4-(4H-1,2,4-triazol-4-yl)piperidine derivatives. benthamscience.com The investigation of phencyclidine (PCP) derivatives, such as 1-[1-(3-methoxyphenyl) (tetralyl)] piperidine, has also revealed prominent anti-convulsion effects, potentially through the blockade of NMDA receptors. iranpath.org
The ability of piperidine analogues to modulate biogenic amine systems is closely linked to their antidepressant and other CNS activities. The evaluation of 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives included assessing their capacity for reuptake inhibition of biogenic amines in pig brain synaptosomal fractions. nih.govnih.gov This mechanism is a cornerstone of the action of many antidepressant drugs.
Research has identified piperidine-based monoamine transporter inhibitors with varying selectivity. nih.gov Some arylalkanol-piperidine derivatives have been synthesized as triple reuptake inhibitors, demonstrating high potency for serotonin, norepinephrine, and dopamine transporters. nih.gov The structural features of these molecules, including the piperidine ring, are critical for their interaction with these transporters. researchgate.netgoogle.com The development of such compounds provides insights into the pharmacophores responsible for selective binding and potent reuptake inhibition at biogenic amine transporters. google.comgoogle.com The inhibition of biogenic amine degradation by targeting enzymes like monoamine oxidase (MAO) is another avenue through which piperidine derivatives can exert their effects, leading to increased levels of catecholamines. acs.org
Piperidine-containing compounds have been extensively studied as histamine (B1213489) H3 receptor antagonists. ingentaconnect.com The H3 receptor is primarily expressed in the central nervous system and modulates the release of various neurotransmitters, including histamine, acetylcholine (B1216132), and serotonin. nih.govgoogle.com Antagonism of the H3 receptor is a promising therapeutic strategy for a range of CNS disorders. nih.gov
Many potent histamine H3 receptor antagonists incorporate a piperidine ring as a key structural element. ingentaconnect.comacs.orgugr.es Research has shown that some of these H3 receptor antagonists also exhibit high affinity for sigma-1 receptors, suggesting a potential for dual-targeting compounds. acs.orgugr.es The piperidine moiety appears to be a critical structural feature for this dual activity. acs.orgugr.es The development of piperidyl-imidazole derivative histamine H3-receptor antagonists has shown potential for treating cognitive disorders. google.com
Antimicrobial Bioactivity Profiles (e.g., Antibacterial and Antifungal)
Beyond the central nervous system, piperidine derivatives have demonstrated a broad spectrum of antimicrobial activity. Various synthesized piperidine analogues have been screened for their effectiveness against a range of bacterial and fungal pathogens.
For instance, certain piperidin-4-one derivatives have been shown to possess both antibacterial and antifungal properties. biomedpharmajournal.org The synthesis and evaluation of new piperidine derivatives have revealed activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. biointerfaceresearch.comresearchgate.net In some cases, the activity of these synthetic compounds is comparable to standard antibiotics like ampicillin (B1664943) and chloramphenicol. biomedpharmajournal.orgresearchgate.net
Studies on 1-alkyl-4-(4H-1,2,4-triazol-4-yl)piperidine derivatives have not only shown anticonvulsant activity but also potent inhibitory action against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus. benthamscience.com Similarly, research on other piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives has identified compounds that inhibit the growth of various test strains, including bacteria and the yeast-like fungus Candida albicans. nih.gov However, not all piperidine derivatives show broad-spectrum antimicrobial activity; some studies have found that while certain compounds are effective against a range of bacteria, they may exhibit no activity against specific fungal species. academicjournals.org
Interactive Data Tables
CNS Activity of Piperidine Derivatives
| Compound Class | Bioactivity | Key Findings | References |
| 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives | Antidepressant, Anticonvulsant | Activity comparable to viloxazine; evaluated via reserpine interaction and pentylenetetrazole antagonism. | nih.govresearchgate.netnih.gov |
| 1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulphonamides | Anticonvulsant | Active in MES test, comparable to phenytoin. | benthamdirect.com |
| Arylalkanol-piperidine derivatives | Antidepressant (Triple Reuptake Inhibition) | Potent inhibitors of 5-HT, NA, and DA transporters. | nih.gov |
| Piperidine-containing carbamates | Histamine H3 Receptor Antagonism | Potent antagonists in vitro. | ingentaconnect.com |
| Piperine | Anticonvulsant | Acts via sodium/calcium channel antagonism and GABA receptor agonism. | nih.gov |
Antimicrobial Activity of Piperidine Derivatives
| Compound Class | Tested Organisms | Key Findings | References |
| Piperidin-4-one derivatives | Bacteria and Fungi | Exhibited antibacterial and antifungal activities. | biomedpharmajournal.org |
| Novel piperidine derivatives | S. aureus, E. coli | Active against both Gram-positive and Gram-negative bacteria. | biointerfaceresearch.comresearchgate.net |
| 1-Alkyl-4-(4H-1,2,4-triazol-4-yl)piperidine derivatives | S. aureus (including MRSA) | Potent inhibitory activity against Gram-positive bacteria. | benthamscience.com |
| Piperidine and pyrrolidine substituted halogenobenzenes | Bacteria and C. albicans | Inhibited the growth of all tested strains. | nih.gov |
| Novel synthesized piperidine derivatives | Bacteria and Fungi | Varying degrees of inhibition; some showed no activity against certain fungi. | academicjournals.org |
Cholinesterase Inhibition (AChE and BChE) for Neurodegenerative Research
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of neurodegenerative conditions like Alzheimer's disease (AD), where there is a decline in the neurotransmitter acetylcholine (ACh). nih.govresearchgate.net These inhibitors function by blocking the enzymes responsible for ACh degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), thereby increasing the availability of ACh in the brain. nih.gov While AChE is the primary target in early-stage AD, BChE levels increase as the disease progresses, making dual or selective BChE inhibition a valuable therapeutic strategy. nih.gov
The piperidine moiety is a well-established pharmacophore in the design of cholinesterase inhibitors, with the leading drug Donepezil being a prominent piperidine derivative. mdpi.commdpi.com Research has expanded to create novel piperidine analogues with potent inhibitory activity. For instance, a series of (piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides were synthesized and evaluated for their ability to inhibit both AChE and BChE. mdpi.com
In one study, compounds with an 8-methyl substitution on the quinoline (B57606) ring showed promising dual inhibitory activity. mdpi.com The analogue 6f , which incorporates a 3-chlorophenyl ring, emerged as the most potent inhibitor against both enzymes. mdpi.com Another compound, 5g , featuring a 4-chlorophenyl ring and a 6-methyl quinoline substitution, also demonstrated good inhibitory efficacy against AChE. mdpi.com These findings highlight how substitutions on the piperidine-containing scaffold can be fine-tuned to achieve significant cholinesterase inhibition. mdpi.com The development of such multi-target-directed ligands (MTDLs) that can modulate multiple pathological pathways is a growing area of interest in AD drug discovery. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Selected Piperidine Analogues Data sourced from mdpi.com
| Compound | R³ Substituent | Enzyme | IC₅₀ (μM) |
|---|---|---|---|
| 5g | 4-Chlorophenyl | AChE | 19.85 ± 0.14 |
| 6d | 2,6-Dimethylphenyl | AChE | 15.61 ± 0.11 |
| BChE | 17.52 ± 0.90 | ||
| 6f | 3-Chlorophenyl | AChE | 9.68 ± 0.21 |
| BChE | 11.59 ± 1.20 | ||
| 6g | 4-Chlorophenyl | AChE | 12.38 ± 0.45 |
| BChE | 14.24 ± 0.32 | ||
| Donepezil | (Standard) | AChE | 0.019 ± 0.001 |
Potential in Oncology Research (e.g., Akt Inhibition)
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. unipa.itnih.gov Its aberrant activation is a common feature in many human cancers, making the protein kinase Akt a valuable target for anticancer drug development. unipa.itnih.gov The development of specific Akt inhibitors has become a major focus in oncology research.
A series of 3,4,6-trisubstituted piperidine derivatives have been identified as potent and orally active Akt inhibitors. nih.gov This research stemmed from a lead compound, A12 , which, despite showing potent antitumor efficacy, had significant safety issues. nih.gov Through a strategy of conformational restriction and structure-based design, systematic modifications to the phenyl group, hinge-linker, and piperidine moiety led to the discovery of compound E22 . nih.gov
Compound E22 demonstrated superior potency in inhibiting Akt1 and cancer cell proliferation, along with a significantly improved safety profile. nih.gov It exhibited potent in vivo antitumor efficacy, achieving over 90% tumor growth inhibition in a SKOV3 ovarian cancer xenograft model. nih.gov Mechanistic studies confirmed that E22 effectively inhibited the phosphorylation of proteins downstream of Akt kinase in both cell cultures and tumor tissues. nih.gov
Table 2: In Vitro Activity of Piperidine-Based Akt Inhibitors Data sourced from nih.gov
| Compound | Akt1 IC₅₀ (nM) | SKOV3 Cell IC₅₀ (nM) | HCT116 Cell IC₅₀ (nM) |
|---|---|---|---|
| A12 | 3.5 | 57 | 100 |
| E22 | 2.5 | 39 | 50 |
Receptor Binding Affinity Studies
The structural framework of 4-(3-ethoxyphenoxy)piperidine and its analogues makes them suitable candidates for interacting with various neurotransmitter transporters and receptors.
Serotonin Transporter (SERT)
The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft and is the primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs). nih.govpsu.edu The piperidine scaffold is a key component in ligands designed for high-affinity SERT binding. uno.eduresearchgate.net
Research into meperidine analogues, which contain a piperidine core, has led to the development of potent SSRIs. uno.edu Modifications to the aryl ring, ester group, and piperidine nitrogen of meperidine resulted in compounds with high affinity and selectivity for SERT over the dopamine transporter (DAT) and norepinephrine transporter (NET). uno.edu The analogue 4-(carboxymethoxybenzyl)-4-(4-iodophenyl) piperidine (69f) was identified as a particularly potent and selective ligand for SERT. uno.edu Similarly, studies on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have yielded compounds with high affinity for SERT, with inhibition constants (Ki) in the low nanomolar range. researchgate.net
Table 3: Binding Affinity of Piperidine Analogues at Monoamine Transporters Data sourced from uno.edu
| Compound | SERT Kᵢ (nM) | DAT Kᵢ (nM) | NET Kᵢ (nM) | DAT/SERT Selectivity | NET/SERT Selectivity |
|---|---|---|---|---|---|
| Meperidine | 41 | 2400 | >10000 | 58.5 | >244 |
| 69f | 0.6 | >2700 | >2700 | >4500 | >4500 |
Opioid Receptors
Opioid receptors—primarily the mu (μ), delta (δ), and kappa (κ) subtypes—are central to pain modulation and are the targets of opioid analgesics. nih.govnih.gov The 4-substituted piperidine structure is a classic pharmacophore for opioid receptor ligands, famously represented by fentanyl and its derivatives. plos.orgmdpi.com
Recent research has focused on designing piperidine analogues with specific affinity profiles to achieve desired therapeutic effects while potentially mitigating side effects. One series of 4-substituted piperidine compounds was developed to have a balanced affinity for the μ-opioid receptor (MOR) and the δ-opioid receptor (DOR). nih.gov Several of these analogues displayed improved potency at MOR compared to morphine and acted as MOR agonists while simultaneously being DOR antagonists. nih.gov In a different class of compounds, N-substituted trans-3,4-dimethyl-4-(3′-hydroxyphenyl)piperidines were identified as pure opioid receptor antagonists with high potency. nih.gov
Table 4: Opioid Receptor Binding Affinities of Selected Piperidine Analogues Data sourced from nih.govnih.gov
| Compound | Receptor | Binding Affinity Kᵢ (nM) |
|---|---|---|
| Morphine | MOR | 6.3 |
| DOR | 171 | |
| Analogue 4 | MOR | 2.5 |
| DOR | 4.1 | |
| Analogue 6 | MOR | 0.9 |
| DOR | 1.9 | |
| LY255582 | μ (Ke) | 0.021 |
| δ (Ke) | 0.312 |
Choline (B1196258) Transporter (CHT)
The high-affinity choline transporter 1 (CHT1), also known as solute carrier family 5 member 7 (SLC5A7), plays a rate-limiting role in the synthesis of acetylcholine by transporting choline into presynaptic neurons. uniprot.orgmdpi.com The function of CHT1 is sodium-dependent and can be specifically inhibited by the choline analogue hemicholinium-3 (B1673050). mdpi.comnih.gov
Studies characterizing choline transport in human pancreatic cancer cells, which express choline transporter-like protein 1 (CTL1), provide insight into the kinetics of this process. mdpi.com The uptake of choline was inhibited by hemicholinium-3 in a concentration-dependent manner. mdpi.com Understanding the kinetics of choline transporters is crucial for developing probes and potential therapeutic agents that target cholinergic signaling.
Table 5: Kinetic Parameters of Choline Transport and Inhibition Data sourced from mdpi.com
| Cell Line | Parameter | Value |
|---|---|---|
| MIA PaCa-2 | Kₘ (Choline) | 12.0 ± 1.4 µM |
| Vₘₐₓ | 4120.0 ± 188.3 pmol/mg protein/h | |
| IC₅₀ (Hemicholinium-3) | 39.1 µM | |
| PANC-1 | Kₘ (Choline) | 12.3 ± 3.3 µM |
| Vₘₐₓ | 1045.0 ± 107.6 pmol/mg protein/h |
Molecular Targets and Mechanisms of Action of 4 3 Ethoxyphenoxy Piperidine and Analogues
Interactions with Neurotransmitter Systems
Analogues of 4-(3-ethoxyphenoxy)piperidine are notable for their significant interactions with the machinery of neurotransmitter systems, particularly those involved in monoamine and choline (B1196258) signaling. These interactions are fundamental to their potential neuropharmacological effects.
Serotonin (B10506) Transporter (SERT) Ligand Interactions
The serotonin transporter (SERT) is a primary target for many piperidine-based compounds. The structural characteristics of these analogues, such as the nature of substituents on the piperidine (B6355638) and phenyl rings, play a critical role in determining their affinity and selectivity for SERT. For instance, studies on 4-benzylpiperidine carboxamides have shown that substituents on the aromatic ring are crucial for SERT binding. Specifically, the presence of a biphenyl group tends to confer selectivity towards the serotonin transporter.
Norepinephrine (B1679862) and Dopamine (B1211576) Reuptake Mechanisms
Compounds structurally related to this compound also demonstrate significant activity at the norepinephrine transporter (NET) and the dopamine transporter (DAT). The inhibitory potency of these analogues at all three monoamine transporters—SERT, NET, and DAT—classifies some of them as triple reuptake inhibitors (TRIs).
Research on 4-benzylpiperidine carboxamides has elucidated key structure-activity relationships. For example, compounds featuring a diphenyl group show a stronger inhibition of dopamine reuptake. In contrast, analogues with a 2-naphthyl ring exhibit a higher degree of inhibition at both NET and SERT compared to those with a 1-naphthyl ring. Furthermore, the length of the linker between key structural motifs can dramatically alter selectivity; compounds with a two-carbon linker inhibit dopamine reuptake with much higher potency than those with a three-carbon linker. One such triple reuptake inhibitor, designated as compound 8k in a docking study, was shown to bind effectively to all three monoamine transporters. In contrast, a related compound, 7j , which differs in linker length, showed poor docking with DAT, functioning primarily as a serotonin/norepinephrine reuptake inhibitor.
Similarly, studies on 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives have demonstrated their potential as antidepressant agents through the inhibition of biogenic amine reuptake.
Table 1: Monoamine Transporter Inhibition by Piperidine Analogues
| Compound Class | Structural Feature | Primary Target(s) |
|---|---|---|
| 4-Benzylpiperidine Carboxamides | Biphenyl group | SERT |
| 4-Benzylpiperidine Carboxamides | Diphenyl group | DAT |
| 4-Benzylpiperidine Carboxamides | 2-Naphthyl ring | NET, SERT |
| 3-[(2-Ethoxyphenoxy)methyl]piperidines | Ethoxyphenoxy group | SERT, NET, DAT |
Presynaptic Choline Transporter (CHT) Inhibition
The presynaptic high-affinity choline transporter (CHT) is responsible for the uptake of choline into cholinergic neurons, a rate-limiting step in acetylcholine (B1216132) synthesis. Certain piperidine analogues have been identified as potent inhibitors of this transporter.
A high-throughput screening of a chemical library led to the identification of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel CHT inhibitors. Subsequent medicinal chemistry efforts led to the development of ML352 , a potent and selective inhibitor of CHT. acs.org Functional studies revealed that ML352 acts as a noncompetitive inhibitor of choline uptake. acs.org It demonstrated inhibitory activity in both human CHT-transfected cells (Kᵢ = 92 ± 2.8 nM) and mouse forebrain synaptosomes (Kᵢ = 172 ± 12 nM). acs.org Importantly, ML352 showed high selectivity, exhibiting no significant inhibition of acetylcholinesterase, choline acetyltransferase, or the dopamine and serotonin transporters at concentrations that fully antagonized CHT. acs.org Cryo-electron microscopy studies have since provided high-resolution structures of CHT1 in complex with ML352, revealing the distinct binding mode and mechanism of inhibition. nih.gov
Enzyme Inhibition Profiles (e.g., Monoamine Oxidase, Cholinesterases)
The interaction of this compound analogues extends to the inhibition of key enzymes involved in neurotransmitter metabolism, such as monoamine oxidases and cholinesterases.
Derivatives of 4-phenylpiperidine have been studied as substrates and inhibitors of brain monoamine oxidase (MAO). nih.gov These studies revealed that the substitution pattern on the piperidine ring influences selectivity for MAO-A versus MAO-B. MAO-B was found to preferentially oxidize derivatives with substitutions at the 3rd position of the piperidine ring, while MAO-A favored derivatives with substitutions at the 4th position. nih.gov A separate study on para-substituted 4-phenylpiperidines found that large, hydrophobic para-substituents produced compounds with high affinity for MAO-B, whereas substituents with a low dipole moment increased affinity for MAO-A. nih.gov More recently, a series of pyridazinobenzylpiperidine derivatives were evaluated, with most compounds showing higher inhibition of MAO-B than MAO-A. mdpi.com Compound S5 from this series was identified as a potent and selective MAO-B inhibitor with an IC₅₀ value of 0.203 μM. mdpi.com
Piperidine-based structures are also well-known inhibitors of cholinesterases, a key strategy in the symptomatic treatment of Alzheimer's disease. A synthetic phenoxyethyl piperidine derivative, compound 7c , was identified as a novel dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Another study on phenoxyethyl piperidine/morpholine derivatives identified compound 5c as a potent and selective inhibitor of AChE with an IC₅₀ of 0.50 µM. researchgate.net Furthermore, a series of α,β-unsaturated carbonyl-based piperidinone derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. acgpubs.org Within this series, compound 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) was the most potent against AChE (IC₅₀ = 12.55 µM), while compound 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) showed the best anti-BuChE activity (IC₅₀ = 17.28 µM). acgpubs.org
Table 2: Enzyme Inhibition by Piperidine Analogues
| Compound Class | Target Enzyme | Key Finding |
|---|---|---|
| 4-Phenylpiperidines | MAO-A/MAO-B | Substitution pattern determines selectivity. nih.govnih.gov |
| Pyridazinobenzylpiperidines | MAO-B | Compound S5 is a potent, selective inhibitor (IC₅₀ = 0.203 μM). mdpi.com |
| Phenoxyethyl Piperidines | AChE/BuChE | Compound 7c is a dual inhibitor. nih.gov |
| Piperidinone Derivatives | AChE/BuChE | Compound 1d is a potent AChE inhibitor (IC₅₀ = 12.55 µM). acgpubs.org |
Receptor Modulatory Actions (e.g., Histamine (B1213489) Receptors, Opioid Receptors)
Analogues of this compound can act as modulators of various G-protein coupled receptors, including histamine and opioid receptors, which are critical targets for therapeutic intervention in a range of neurological and psychiatric disorders.
Histamine Receptor Modulation
The piperidine core is a common feature in ligands targeting histamine receptors. Research into dual-acting histamine H3 and sigma-1 receptor ligands has utilized piperidine-based structures. nih.gov These studies highlight how subtle structural changes, such as the replacement of a piperazine (B1678402) moiety with a piperidine core, can significantly alter receptor affinity and selectivity. nih.gov The basicity of the piperidine nitrogen is a key determinant for interaction with the histamine H1 receptor, where it is thought to form an ionic hydrogen bond with an aspartic acid residue (Asp116) in the binding site. Furthermore, incorporating the aromatic portions of H1-antagonists into a rigid tricyclic system has been shown to prolong the drug-target residence time at the H1 receptor. nih.gov
Opioid Receptor Modulation
A variety of piperidine and piperazine analogues have been developed as ligands for opioid receptors. A series of 4-substituted piperidine and piperazine compounds were found to display a balanced, low nanomolar binding affinity for both the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). nih.govresearchgate.net Several of these analogues showed improved potency at the MOR compared to morphine. nih.gov
Another class, the 1-substituted 4-(3-hydroxyphenyl)piperazines, have been identified as pure opioid receptor antagonists. nih.gov For example, the (3R)-methyl piperazine analogue 5c is a pure antagonist with Kₑ values of 1.01 nM, 6.99 nM, and 1.57 nM at the μ, δ, and κ opioid receptors, respectively. nih.gov This is noteworthy because in the related N-methyl 4-(3-hydroxyphenyl)piperidine series, the absence of a methyl group at the 3-position results in a morphine-like agonist. nih.gov
Table 3: Opioid Receptor Antagonist Activity of a 4-(3-Hydroxyphenyl)piperazine Analogue
| Compound | Receptor | Kₑ (nM) | Activity |
|---|---|---|---|
| Analogue 5c | μ (mu) | 1.01 | Antagonist |
| δ (delta) | 6.99 | Antagonist | |
| κ (kappa) | 1.57 | Antagonist |
Intracellular Signaling Pathway Modulation (e.g., Akt Kinase)
The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in intracellular signaling, regulating fundamental cellular processes like cell survival, proliferation, and metabolism. The PI3K/Akt pathway is a critical cascade activated by numerous extracellular signals. plos.org
While direct modulation of the Akt pathway by this compound itself is not extensively documented, research into structurally related piperidine-containing compounds demonstrates the potential for this chemical class to interact with this crucial signaling pathway. A series of Akt inhibitors featuring a piperidin-4-yl side chain were designed and synthesized. nih.gov From this work, compound 10h emerged as a potent pan-Akt inhibitor that was shown to effectively inhibit the cellular phosphorylation of Akt and induce apoptosis in prostate cancer cells. nih.gov This demonstrates that the piperidine scaffold can be incorporated into molecules designed to target and inhibit the Akt kinase, thereby modulating its downstream signaling effects. nih.gov This line of research underscores the versatility of the piperidine core in designing molecules that can penetrate the cell and interact with key intracellular targets like Akt.
Exploration of Other Potential Biological Targets
Beyond their primary targets, this compound and its analogues have been investigated for their activity at a range of other biological targets. This exploration has revealed potential interactions with receptors and enzymes involved in various physiological processes, including neurotransmission and inflammatory responses.
A series of phenoxyalkylpiperidines, which are structurally related to this compound, have been identified as high-affinity ligands for sigma-1 (σ1) receptors. uniba.itnih.gov In radioligand binding assays, these compounds displayed affinity values (Ki) ranging from subnanomolar to micromolar for σ1 and sigma-2 (σ2) receptors, as well as for the Δ8-Δ7 sterol isomerase (SI) site. uniba.itnih.gov Notably, the phenoxy portion connected to the piperidine moiety was found to be an optimal scaffold for selectivity towards the σ1 receptor over the σ2 receptor. uniba.it For instance, certain N-[(4-methoxyphenoxy)ethyl]piperidines demonstrated high affinity for the σ1 receptor with Ki values in the range of 0.89–1.49 nM. uniba.it Some of these analogues, such as 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine, have been shown to act as potent σ1 receptor agonists. nih.gov The sigma-1 receptor itself is a therapeutic target for both agonists and antagonists due to its significant role in many physiological functions and pathological states. nih.gov
Analogues of this compound, specifically 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds, have been synthesized and characterized as potent antagonists of the dopamine D4 receptor (D4R). d-nb.infochemrxiv.org Structure-activity relationship studies led to the identification of compounds with exceptional binding affinity for the D4 receptor, with some exhibiting Ki values as low as 0.3 nM. d-nb.info These compounds also demonstrated remarkable selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5). d-nb.inforesearchgate.net The development of selective D4 receptor antagonists is of interest for investigating their potential role in conditions such as L-DOPA-induced dyskinesias in Parkinson's disease. d-nb.info The basic nitrogen of the piperidine ring is thought to form a key interaction with an aspartate residue (Asp115) in the D4 receptor. chemrxiv.org
Cis-3,4-disubstituted piperidines have been synthesized and evaluated as potent antagonists of the CC chemokine receptor 2 (CCR2). nih.gov One compound from this series demonstrated excellent binding affinity with an IC50 of 3.4 nM and functional antagonism in calcium flux and chemotaxis assays. nih.gov The interaction of these piperidine analogues with the CCR2 receptor has been explored using receptor mutants, revealing a significant reliance on the glutamic acid residue E291 for binding. nih.gov CCR2 antagonists are of interest for their potential therapeutic applications in inflammatory and autoimmune diseases. nih.gov
Derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have been screened for potential antidepressant and anticonvulsant activities. nih.gov In vitro and in vivo tests indicated that some of these compounds possess biological activity comparable to the antidepressant drug viloxazine, possibly through the inhibition of biogenic amine reuptake. nih.gov Furthermore, certain piperidine derivatives have been studied for their neuromuscular blocking action, where they were found to decrease the sensitivity of the end-plate membrane to acetylcholine without binding directly to the acetylcholine receptor site. nih.gov This suggests an interference with the coupling mechanism between acetylcholine receptor binding and the subsequent increase in ionic conductance. nih.gov Another area of investigation involves 4-oxypiperidine ethers as ligands for histamine H3 receptors and as inhibitors of cholinesterases (AChE and BuChE), which could be relevant for neurodegenerative diseases. nih.gov
Interactive Data Table of Biological Targets for this compound Analogues
| Compound Class | Target | Activity | Key Findings |
| Phenoxyalkylpiperidines | Sigma-1 (σ1) Receptor | Agonist / High-affinity ligand | Subnanomolar to micromolar Ki values; phenoxy group confers σ1 selectivity. uniba.itnih.gov |
| Phenoxyalkylpiperidines | Sigma-2 (σ2) Receptor | Moderate to low affinity | Generally lower affinity compared to σ1 receptors. uniba.it |
| Phenoxyalkylpiperidines | Δ8-Δ7 Sterol Isomerase (SI) | Variable affinity | Affinity varies within the series. uniba.it |
| 4,4-Difluoro-3-(phenoxymethyl)piperidines | Dopamine D4 Receptor (D4R) | Antagonist | Exceptional binding affinity (Ki as low as 0.3 nM) and high selectivity. d-nb.inforesearchgate.net |
| Cis-3,4-disubstituted piperidines | CC Chemokine Receptor 2 (CCR2) | Antagonist | Potent binding (IC50 = 3.4 nM) and functional antagonism. nih.gov |
| 3-[(2-Ethoxyphenoxy)methyl]piperidines | Biogenic Amine Transporters | Reuptake Inhibitor | Potential antidepressant activity. nih.gov |
| 2-Methyl-6-n-undecyl piperidines | Neuromuscular Junction | Postsynaptic Blocker | Decreases end-plate sensitivity to acetylcholine. nih.gov |
| 4-Oxypiperidine ethers | Histamine H3 Receptor | Antagonist / Inverse Agonist | Nanomolar affinity for H3R. nih.gov |
| 4-Oxypiperidine ethers | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | Inhibitor | Simultaneous inhibition of cholinesterases. nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 3 Ethoxyphenoxy Piperidine Derivatives
Influence of Piperidine (B6355638) Ring Substitutions on Bioactivity
Substitutions on the piperidine ring of 4-phenoxypiperidine (B1359869) analogs have a significant impact on their bioactivity. The nature, size, and position of these substituents can affect the compound's affinity and selectivity for its biological target.
Research on a series of phenoxyalkylpiperidines as sigma-1 (σ1) receptor ligands, which includes analogs with a similar phenoxy moiety, has demonstrated the importance of substitution on the piperidine ring. For instance, the introduction of a methyl group at the 4-position of the piperidine ring was found to be optimal for interaction with the σ1 subtype. This is evidenced by the high affinity of N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine, a close analog of the ethoxy derivative.
Furthermore, increasing the steric bulk on the piperidine ring by adding more methyl groups progressively reduces the affinity for the target receptor. This suggests that the binding pocket has specific spatial constraints, and bulky substituents may lead to steric hindrance, thereby weakening the interaction with the receptor.
Table 1: Effect of Piperidine Ring Substitution on σ1 Receptor Affinity of Phenoxyalkylpiperidine Analogs
| Compound | Piperidine Substitution | Ki (nM) for σ1 Receptor |
|---|---|---|
| Analog 1 | 4-methyl | 0.89 - 1.49 |
Data extrapolated from studies on N-[(4-methoxyphenoxy)ethyl]piperidines.
Role of Phenoxy and Ethoxyphenoxy Moieties in Ligand-Target Interactions
The phenoxy group is a critical component of the 4-(3-ethoxyphenoxy)piperidine scaffold, often serving as a key interaction point with the biological target. The oxygen atom of the ether linkage can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and π-π stacking interactions within the receptor's binding site.
The position of the alkoxy group on the phenoxy ring is also crucial. The meta-position of the ethoxy group in this compound influences the electronic distribution and conformation of the entire phenoxy moiety, which in turn affects its binding characteristics. In studies of related compounds, the presence and position of substituents on the phenoxy ring have been shown to be determining factors for affinity and selectivity. For example, in a series of 1-benzoyl 4-phenoxypiperidines, the substitution pattern on the phenoxy ring was critical for its inhibitory activity against the β-catenin/BCL9 protein-protein interaction nih.govchemrxiv.org.
The ethoxy group itself contributes to the lipophilicity of the molecule, which can influence its pharmacokinetic properties such as membrane permeability and metabolic stability. The ethyl group can also participate in van der Waals interactions within a hydrophobic pocket of the target protein.
Impact of Linker Length and Flexibility on Pharmacological Response
The linker connecting the piperidine and the 3-ethoxyphenoxy moieties in this class of compounds is a critical determinant of their pharmacological activity. While direct SAR studies on the linker for this compound are not extensively available, research on analogous piperidine and piperazine (B1678402) derivatives provides valuable insights.
In a study of arylalkyl/arylalkylsulfonyl piperidine-based sigma receptor ligands, the length of the carbon chain linking different molecular fragments was found to be optimal at a specific length. Compounds with a one-carbon chain (n=1) exhibited higher affinities compared to those with zero or two carbons (n=0 or n=2) nih.gov. This suggests that the linker's length is crucial for positioning the key interacting moieties in the optimal orientation for binding to the receptor.
Similarly, in another series of piperidine/piperazine-based sigma 1 receptor ligands, the lengthening of a linking group from two to three carbon atoms resulted in a significant decrease in affinity nih.gov. This highlights that even subtle changes in linker length can lead to unfavorable interactions, such as steric clashes with amino acid residues in the binding pocket nih.gov. The flexibility of the linker is also important; a rigid linker may lock the molecule in a favorable conformation for binding, while a more flexible linker might allow for adaptation to different binding site topographies, but could also have an entropic penalty upon binding.
Modifications to the Aromatic Ring and Their Effect on Activity
Modifications to the aromatic (phenoxy) ring of 4-phenoxypiperidine derivatives can significantly alter their biological activity by influencing electronic properties, lipophilicity, and steric interactions.
In a study of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as dopamine (B1211576) D4 receptor antagonists, various substitutions on the phenoxy ring were explored. It was found that electron-withdrawing groups, such as cyano and fluoro groups, at the para-position of the phenoxy ring led to compounds with high binding affinity. For instance, a 4-cyanophenoxy derivative displayed a Ki of 1.7 nM for the D4 receptor. The introduction of multiple fluorine atoms, as in a 3,4-difluorophenoxy analog, also resulted in potent binding (Ki = 2.7 nM) chemrxiv.org.
Conversely, the removal of a substituent or the introduction of a methyl group at certain positions led to a reduction in binding affinity. This indicates that both the electronic nature and the position of the substituent are critical for optimal interaction with the target.
Table 2: Influence of Aromatic Ring Substitution on D4 Receptor Affinity of 4,4-difluoro-3-(phenoxymethyl)piperidine Analogs
| Aromatic Substitution | Ki (nM) for D4 Receptor |
|---|---|
| 4-cyanophenoxy | 1.7 |
| 3,4-difluorophenoxy | 2.7 |
| 4-fluoro-3-methylphenoxy | 6.5 |
| 4-chloro | 53 |
Data from studies on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.
Conformational Analysis and Stereochemical Considerations in SAR
The three-dimensional conformation of this compound derivatives is a key factor in their interaction with biological targets. The piperidine ring typically adopts a chair conformation, and the substituent at the 4-position can be either in an axial or equatorial position. The relative orientation of the piperidine and the phenoxy group, as well as the conformation of the ethoxy side chain, are crucial for fitting into the receptor's binding site.
Stereochemistry can also play a pivotal role. If chiral centers are introduced into the molecule, for example, by substitution on the piperidine ring, the different enantiomers or diastereomers can exhibit significantly different biological activities. This is because biological targets are chiral, and they can selectively interact with one stereoisomer over another. While specific stereochemical studies on this compound were not found, the principle is a cornerstone of medicinal chemistry.
Iterative Medicinal Chemistry Approaches in Lead Optimization
The development of potent and selective this compound derivatives often follows an iterative process of medicinal chemistry. This cycle involves the design of new analogs based on existing SAR data, chemical synthesis of these new compounds, and subsequent biological evaluation.
This process is exemplified in the optimization of various piperidine-based compounds. For instance, in the development of dopamine D4 receptor antagonists, an initial hit was modified in a systematic way to explore the SAR of the phenoxy moiety, leading to the identification of compounds with significantly improved binding affinity chemrxiv.org. This iterative design-synthesis-test cycle allows medicinal chemists to progressively refine the structure of a lead compound to enhance its desired pharmacological properties while minimizing off-target effects. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often integrated into this process to guide the design of new analogs and to prioritize synthetic efforts.
Computational Chemistry and in Silico Modeling Approaches in Research on 4 3 Ethoxyphenoxy Piperidine and Analogues
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(3-Ethoxyphenoxy)piperidine and its analogues, docking simulations are instrumental in elucidating their binding modes within the active sites of various protein targets.
Research on piperidine-based compounds frequently employs molecular docking to understand ligand-target interactions. For instance, in studies of piperidine (B6355638) derivatives targeting the sigma-1 (σ1) receptor, docking analyses have revealed that the piperidine nitrogen atom often acts as a positive ionizable feature, forming crucial interactions within the receptor's binding pocket. nih.gov The simulations can show how analogues with different substituents, such as a 4-hydroxyphenyl or 4-fluorophenyl group, alter the binding pose and affinity for the target. nih.gov For example, docking studies on piperidine-dihydropyridine hybrids against the Epidermal Growth Factor Receptor (EGFR) have shown favorable binding scores and interactions, suggesting their potential as anticancer agents. nih.gov
These simulations are typically performed using software like AutoDock or Glide, and the process involves preparing the protein structure, often from the Protein Data Bank (PDB), by adding hydrogen atoms and optimizing its geometry. nih.govresearchgate.net The ligands are then docked into the defined active site, and the resulting poses are scored based on their predicted binding affinity. The insights gained from these simulations, such as the identification of key hydrogen bonds and hydrophobic interactions, are crucial for structure-based drug design and the optimization of lead compounds. nih.govsbmu.ac.ir
Table 1: Example Data from Molecular Docking Studies of Piperidine Analogues
| Compound Analogue | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Piperidine Derivative 1 | Sigma-1 Receptor | 5HK2 | -8.5 | Tyr103, Glu172, Tyr206 |
| Piperidine-Dihydropyridine Hybrid | EGFR | 2J6M | -9.2 | Met793, Leu718, Asp855 |
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is a powerful strategy in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a 3D query for virtual screening of large compound databases to identify novel molecules with the potential for similar activity.
For piperidine-containing ligands, pharmacophore models have been developed to capture the key features required for binding to targets like the sigma-1 receptor. nih.gov A typical pharmacophore model for sigma-1 receptor ligands includes two hydrophobic pockets linked by a central basic core, which is often the protonated piperidine nitrogen. nih.gov The distances between these features are critical for potent and selective binding. nih.gov
Once a pharmacophore model is established, it can be used in virtual screening campaigns to filter large libraries of compounds, identifying those that match the pharmacophoric query. This approach significantly narrows down the number of candidates for further experimental testing, saving time and resources. The hits from virtual screening can then be subjected to further computational analysis, such as molecular docking, to refine the selection of promising candidates.
Prediction of Activity Spectra for Substances (PASS) Analysis
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its chemical structure. The prediction is based on a training set of known bioactive compounds and provides a list of potential activities with associated probabilities of being active (Pa) and inactive (Pi).
For novel compounds like analogues of this compound, PASS analysis can provide initial insights into their potential therapeutic applications. researchgate.net A Pa value greater than 0.7 is often considered a high probability of exhibiting the predicted activity. e3s-conferences.org This method can suggest a wide range of potential effects, from enzyme inhibition to receptor antagonism, guiding the initial stages of pharmacological evaluation. e3s-conferences.orgpharmacophorejournal.com For example, PASS analysis of various bioactive compounds has been used to predict antioxidant, free radical scavenging, and lipid peroxidase inhibitor activities. e3s-conferences.org
Table 2: Illustrative PASS Analysis Results for a Hypothetical this compound Analogue
| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
|---|---|---|
| GPCR Ligand | 0.852 | 0.011 |
| Kinase Inhibitor | 0.789 | 0.025 |
| Ion Channel Modulator | 0.715 | 0.043 |
| Nuclear Receptor Ligand | 0.654 | 0.067 |
Target Identification using Computational Tools (e.g., SwissTargetPrediction)
Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. nih.gov Computational tools like SwissTargetPrediction offer a rapid and effective way to predict the most probable protein targets of a small molecule based on the principle of similarity. nih.govswisstargetprediction.ch This web server compares the 2D and 3D similarity of a query molecule to a large database of known ligands for a wide range of protein targets. nih.govnih.gov
For a novel compound such as a derivative of this compound, SwissTargetPrediction can generate a ranked list of the most likely protein targets, providing valuable hypotheses for experimental validation. nih.govexpasy.org The predictions can be made for various organisms, and the tool allows for mapping of predictions between species based on target homology. nih.gov This approach is particularly useful in the early stages of drug discovery for understanding potential mechanisms of action, predicting off-target effects, and identifying opportunities for drug repurposing. swisstargetprediction.ch
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds.
In the study of this compound analogues, QSAR models can be developed to understand how variations in the chemical structure, such as different substituents on the phenoxy or piperidine rings, affect their biological activity. nih.gov For instance, a QSAR study on a series of mono-substituted 4-phenylpiperidines revealed that the position and physicochemical character of the aromatic substituent were critical for their effects on the dopaminergic system. nih.gov These studies often employ statistical methods like partial least squares (PLS) regression to build the predictive models. nih.gov The insights from QSAR can guide the synthesis of new analogues with improved potency and selectivity.
Molecular Dynamics Simulations for Conformational Analysis and Binding Studies
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov This technique simulates the movement of atoms and molecules, offering insights into the stability of the ligand-protein complex, conformational changes, and the energetics of binding. mdpi.comacs.org
For this compound and its analogues, MD simulations can be used to validate the binding poses obtained from molecular docking and to assess the stability of the key interactions. nih.govrsc.org By running simulations for several nanoseconds, researchers can observe the flexibility of the ligand in the binding site and the dynamic behavior of the protein. nih.govresearchgate.net Analysis of the simulation trajectory can reveal important information such as the root mean square deviation (RMSD) of the complex, which indicates its stability, and the specific interactions that are maintained throughout the simulation. nih.gov These studies are crucial for a deeper understanding of the binding mechanism and for the rational design of molecules with optimized binding kinetics. nih.gov
Future Directions and Emerging Research Avenues for 4 3 Ethoxyphenoxy Piperidine Research
Development of Advanced Synthetic Methodologies
The synthesis of piperidine (B6355638) derivatives, while well-established, is continually being refined to enhance efficiency, reduce costs, and access novel chemical space. news-medical.net Future research on 4-(3-ethoxyphenoxy)piperidine will likely focus on the development of more advanced and sustainable synthetic methodologies.
Key areas of advancement include:
Biocatalytic Approaches: The use of enzymes to perform specific chemical transformations offers a greener and more selective alternative to traditional chemical methods. news-medical.net Future synthetic routes to this compound and its analogs could employ biocatalytic carbon-hydrogen oxidation to introduce functional groups at specific positions, thereby streamlining the synthesis of complex derivatives. news-medical.net
Radical Cross-Coupling Reactions: Recent developments in radical cross-coupling, particularly with nickel electrocatalysis, provide a powerful tool for forming new carbon-carbon bonds without the need for expensive precious metal catalysts like palladium. news-medical.net This modular approach could significantly simplify the construction of diverse analogs of this compound. news-medical.net
Asymmetric Synthesis: Many biologically active molecules are chiral, and their different enantiomers can have distinct pharmacological properties. Asymmetric hydrogenation and other stereoselective reactions will be crucial for the synthesis of enantiomerically pure forms of this compound and its derivatives, allowing for a more precise evaluation of their biological activities. nih.gov
| Synthetic Methodology | Potential Advantage for this compound Synthesis |
| Biocatalytic C-H Oxidation | Increased selectivity and reduced environmental impact. news-medical.net |
| Radical Cross-Coupling | Modular and cost-effective synthesis of diverse analogs. news-medical.net |
| Asymmetric Hydrogenation | Access to enantiomerically pure compounds for stereospecific bioactivity studies. nih.gov |
Exploration of Novel Pharmacological Applications
Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-diabetic, and anticoagulant effects. researchgate.netijnrd.org While the current applications of this compound may be established, future research will undoubtedly explore novel therapeutic areas.
Emerging pharmacological applications to be investigated could include:
Neurodegenerative Diseases: Given the prevalence of the piperidine scaffold in central nervous system (CNS) active drugs, exploring the potential of this compound derivatives in treating conditions like Alzheimer's and Parkinson's disease is a logical next step.
Anti-inflammatory and Immunomodulatory Roles: The anti-inflammatory properties of some piperidine-containing compounds suggest that this compound analogs could be developed as novel treatments for chronic inflammatory diseases. ijnrd.org
Antiviral and Antimicrobial Activities: The vast chemical diversity that can be generated from the this compound scaffold makes it an attractive starting point for the discovery of new agents to combat infectious diseases. ijnrd.org
Integration of Multi-Omics Data in Target Elucidation
A significant challenge in drug discovery is the identification and validation of the biological targets through which a compound exerts its effects. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unraveling these complex interactions. nih.govrsc.org
Future research on this compound will benefit from:
System-Wide Analysis: By analyzing the changes in gene expression, protein levels, and metabolic profiles in cells or organisms treated with this compound, researchers can gain a comprehensive view of its biological effects. nih.gov
Network Biology Approaches: Integrating multi-omics data can help construct interaction networks that reveal the key pathways and molecular targets modulated by the compound. sciety.org This can lead to a more profound understanding of its mechanism of action and potential off-target effects. nih.gov
Personalized Medicine: Multi-omics data from patient populations can help identify biomarkers that predict an individual's response to a drug. This could pave the way for the use of this compound derivatives in a more targeted and personalized manner.
Application of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the design and optimization of new drug candidates. nih.govresearchgate.net These computational tools can analyze vast datasets to identify promising molecular structures and predict their properties. ijettjournal.org
For this compound, AI and ML can be leveraged to:
Predict Bioactivity and Physicochemical Properties: Machine learning models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel this compound analogs, allowing for the early-stage filtering of compounds with undesirable characteristics. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, potentially leading to the discovery of this compound derivatives with enhanced potency and selectivity. mdpi.com
Optimize Structure-Activity Relationships (SAR): AI algorithms can analyze existing SAR data to identify key structural features that contribute to the biological activity of this compound, guiding the design of more effective compounds. mdpi.com
| AI/ML Application | Impact on this compound Research |
| Predictive Modeling | Early identification of promising candidates with favorable ADMET profiles. nih.gov |
| Generative Models | Design of novel and highly optimized derivatives. mdpi.com |
| SAR Analysis | Deeper understanding of the relationship between chemical structure and biological activity. |
Investigation of Stereoisomer-Specific Bioactivities
Stereochemistry plays a critical role in pharmacology, as different stereoisomers of a chiral drug can have significantly different biological activities. nih.gov A systematic investigation into the relationship between stereoisomerism and the bioactivity of this compound is a crucial future direction.
This research will involve:
Chiral Synthesis and Separation: The development of robust methods for the stereoselective synthesis or chiral separation of the different stereoisomers of this compound and its derivatives.
Stereospecific Bioassays: The evaluation of the individual stereoisomers in a range of biological assays to determine if they exhibit different potencies, selectivities, or mechanisms of action.
Computational Modeling: The use of 3D molecular modeling and deep neural networks to develop "bioactivity descriptors" that can distinguish between the activities of different stereoisomers, aiding in the rational design of stereochemically pure drugs. nih.gov The investigation of tetracyclic bis-piperidine alkaloids has shown significant stereochemical diversity, which influences their biological activity. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-Ethoxyphenoxy)piperidine, and how can low yields be addressed?
- Methodology : The compound can be synthesized via N-alkylation of piperidine derivatives with 3-ethoxyphenoxy groups. For example, benzyl-protected intermediates (e.g., 1-benzyl-3,4-dehydro-4-(aryl)piperidine) are deprotected using catalytic hydrogenation or acid hydrolysis, as seen in Pfizer’s arylpiperidine derivatives .
- Yield Optimization : Low yields (~18% in some protocols) may arise from competing side reactions or steric hindrance. Strategies include:
- Using bulky bases (e.g., potassium tert-butoxide) to enhance regioselectivity .
- Employing microwave-assisted synthesis to reduce reaction times and improve purity .
- Optimizing solvent systems (e.g., cyclic ethers or nitriles) for better solubility, as demonstrated in enantiopure piperidine syntheses .
Q. How can the structural and purity characteristics of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Key peaks include δ 1.4–3.4 (piperidine protons), δ 3.75 (ethoxy –OCH2CH3), and aromatic protons at δ 6.60–7.20 .
- Mass Spectrometry : Parent ion (m/z) should match the molecular formula (C13H19NO2), with fragmentation patterns confirming the ethoxyphenoxy substituent .
- HPLC-PDA : Purity >95% can be achieved using reversed-phase C18 columns with methanol/water gradients .
Q. What are the stability considerations for this compound under experimental conditions?
- Degradation Risks :
- Hydrolysis : The ethoxy group may hydrolyze under acidic/basic conditions. Stability studies in buffers (pH 1–13) are recommended .
- Oxidation : Protect from light and oxygen; store under inert gas (N2/Ar) at –20°C .
- Handling : Use anhydrous solvents (e.g., THF, DCM) and moisture-free reaction setups .
Q. How can researchers screen the biological activity of this compound?
- In Vitro Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
